molecular formula C13H10BrClO B14764937 4-Bromo-2-chloro-4'-methoxy-1,1'-biphenyl

4-Bromo-2-chloro-4'-methoxy-1,1'-biphenyl

Cat. No.: B14764937
M. Wt: 297.57 g/mol
InChI Key: OSZDXOLHACFDCT-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-4’-methoxy-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. This particular compound is characterized by the presence of bromine, chlorine, and methoxy substituents on the biphenyl structure. These substituents can significantly influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-4’-methoxy-1,1’-biphenyl can be achieved through various methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated aromatic compound. For instance, 4-bromo-2-chloro-1-methoxybenzene can be coupled with a suitable boronic acid under mild conditions to yield the desired biphenyl compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents, catalysts, and solvents can be optimized to maximize yield and minimize costs. Additionally, the reaction conditions, such as temperature and pressure, can be carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-4’-methoxy-1,1’-biphenyl can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in further coupling reactions to form more complex biphenyl derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura.

    Nucleophiles and Electrophiles: Employed in substitution reactions.

    Oxidizing and Reducing Agents: Utilized in oxidation and reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of biphenyl derivatives with different functional groups.

Scientific Research Applications

4-Bromo-2-chloro-4’-methoxy-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-4’-methoxy-1,1’-biphenyl depends on its specific application. In chemical reactions, the presence of bromine, chlorine, and methoxy groups can influence the compound’s reactivity and interaction with other molecules. For instance, in coupling reactions, the palladium catalyst facilitates the formation of new carbon-carbon bonds by coordinating with the halogenated aromatic compound and the boronic acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-chloro-4’-methoxy-1,1’-biphenyl is unique due to the combination of bromine, chlorine, and methoxy substituents on the biphenyl structure. This unique combination can result in distinct chemical properties and reactivity compared to other biphenyl derivatives.

Properties

Molecular Formula

C13H10BrClO

Molecular Weight

297.57 g/mol

IUPAC Name

4-bromo-2-chloro-1-(4-methoxyphenyl)benzene

InChI

InChI=1S/C13H10BrClO/c1-16-11-5-2-9(3-6-11)12-7-4-10(14)8-13(12)15/h2-8H,1H3

InChI Key

OSZDXOLHACFDCT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=C(C=C2)Br)Cl

Origin of Product

United States

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